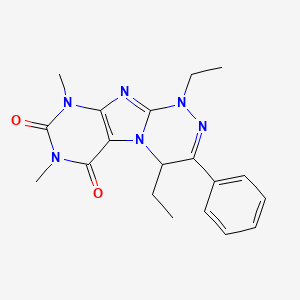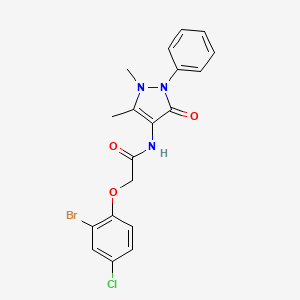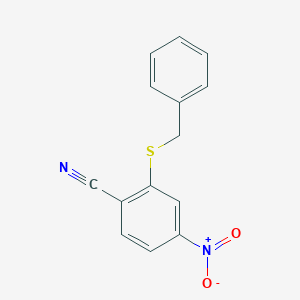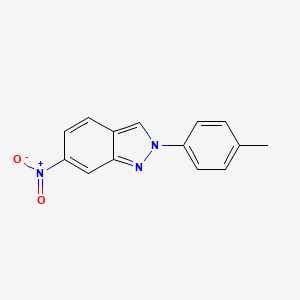![molecular formula C18H27N3O3 B15006131 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15006131.png)
4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including a hydroxyl group, a pyridine ring, and a spirocyclic framework. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and spirocyclic precursors. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Pyridine derivatives can undergo nucleophilic substitution to introduce the pyridin-2-ylmethyl group.
Cyclization Reactions: Formation of the spirocyclic framework through cyclization reactions, often catalyzed by acids or bases.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE: shares structural similarities with other spirocyclic compounds and pyridine derivatives.
Uniqueness
- The unique combination of functional groups and the spirocyclic framework distinguishes this compound from other similar compounds. Its specific chemical properties and potential biological activities make it a valuable subject of research.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H27N3O3/c1-15(2)11-18(12-16(3,4)20-15)17(5,23)21(14(22)24-18)10-13-8-6-7-9-19-13/h6-9,20,23H,10-12H2,1-5H3 |
InChI Key |
HINRDBRRJQFOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CC3=CC=CC=N3)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)


![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide](/img/structure/B15006093.png)

![ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B15006117.png)
![N-{4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide](/img/structure/B15006124.png)


